molecular formula C9H7ClN2O2S2 B1462338 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide CAS No. 1803581-26-1

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide

Cat. No. B1462338
CAS RN: 1803581-26-1
M. Wt: 274.8 g/mol
InChI Key: LAQPGMYXFHHLLF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide, also known as CTS, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water and other organic solvents. CTS has a variety of applications in the field of organic chemistry, including the synthesis of polymers, drug discovery, and protein engineering.

Scientific Research Applications

Antiviral Activity

A study by Chen et al. (2010) on the synthesis and antiviral activity of sulfonamide derivatives, including those related to the chemical structure of interest, demonstrated that certain compounds exhibited anti-tobacco mosaic virus activity. This finding suggests potential applications in combating plant viruses and highlights the antiviral capabilities of these compounds (Chen et al., 2010).

Antimicrobial and Antitumor Activities

Sulfonamide derivatives have also been explored for their antimicrobial properties. Abbas et al. (2022) synthesized new sulfonamide derivatives incorporating a thiazole ring and evaluated their antimicrobial activity. The study found moderate effects against certain Gram-positive bacteria, indicating these compounds' potential as antimicrobial agents (Abbas et al., 2022).

Furthermore, Rostom (2006) investigated the antitumor activity of sulfonamide derivatives, revealing promising broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (Rostom, 2006).

Chemical Synthesis and Drug Delivery Systems

Greig et al. (2001) described the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the versatility of sulfonamide derivatives in chemical synthesis and the development of new pharmaceuticals (Greig et al., 2001).

Additionally, Asela et al. (2017) developed a novel system for drug transport using gold nanoparticles stabilized with a complex containing a thiazole derivative. This system demonstrated the potential for improving drug delivery, highlighting the importance of these compounds in enhancing the solubility and stability of pharmaceutical agents (Asela et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPGMYXFHHLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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